molecular formula C11H13N3O2 B15097179 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B15097179
M. Wt: 219.24 g/mol
InChI Key: XCZGTILVDQLEAP-UHFFFAOYSA-N
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Description

3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the family of pyrrolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrrolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,4,6-trimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution and amino group contribute to its reactivity and potential as a bioactive molecule .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

3-amino-1,4,6-trimethylpyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-5-4-6(2)13-10-7(5)8(12)9(11(15)16)14(10)3/h4H,12H2,1-3H3,(H,15,16)

InChI Key

XCZGTILVDQLEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(N2C)C(=O)O)N)C

Origin of Product

United States

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